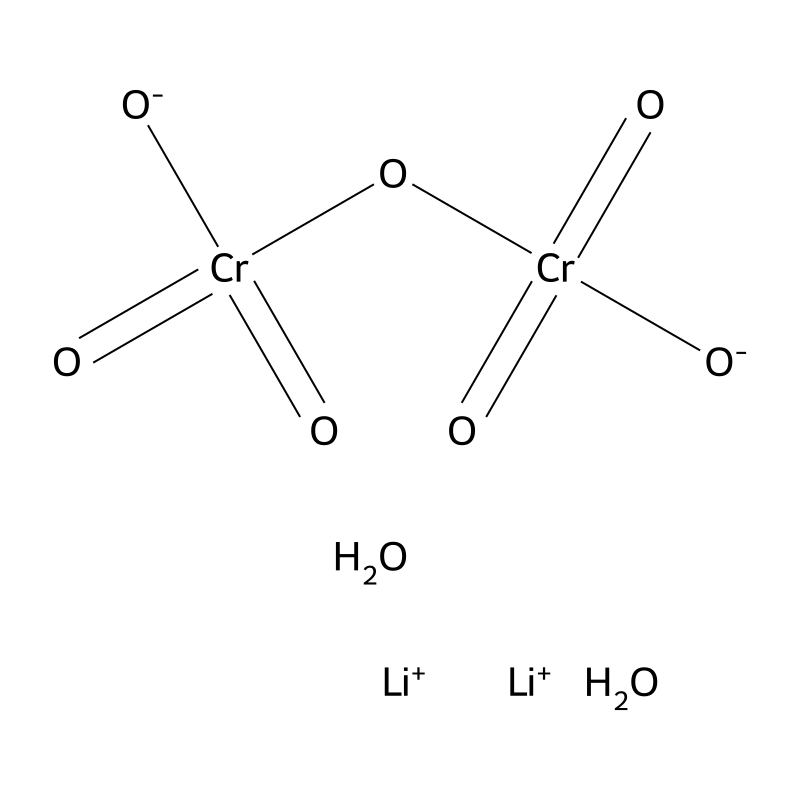Lithium dichromate dihydrate
Cr2Li2O7

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Cr2Li2O7
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Lithium dichromate dihydrate is a chemical compound with the molecular formula and a molecular weight of approximately 265.93 g/mol. It appears as an orange-red to black-brown crystalline powder and is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment. The compound is soluble in water and is classified as an oxidizing agent, which can react vigorously with combustible materials, potentially leading to combustion when heated, as it decomposes to release oxygen .
In acidic solutions, lithium dichromate can be reduced to chromium(III) species. This reduction is often utilized in various analytical chemistry applications .
Lithium dichromate dihydrate exhibits significant biological activity, particularly as a toxic agent. It is known to cause severe health effects upon exposure, including:
- Inhalation: Can irritate mucous membranes and lead to respiratory issues.
- Skin Contact: Causes dermatitis and slow-healing ulcers.
- Eye Contact: Results in conjunctivitis and severe irritation.
- Ingestion: May lead to violent gastroenteritis, liver damage, renal failure, and other serious conditions .
Due to these toxic effects, handling lithium dichromate dihydrate requires stringent safety precautions.
Lithium dichromate dihydrate can be synthesized through several methods:
- Direct Reaction: Reacting lithium carbonate or lithium hydroxide with chromic acid or chromium trioxide in aqueous solution.
- Precipitation Method: Mixing solutions of lithium salts with dichromate salts under controlled conditions to precipitate lithium dichromate dihydrate.
- Hydration of Lithium Dichromate: Anhydrous lithium dichromate can be hydrated by adding water under specific conditions to yield the dihydrate form .
Lithium dichromate dihydrate has various applications across multiple industries:
- Analytical Chemistry: Used as an oxidizing agent in titrations and other analytical procedures.
- Electrochemistry: Functions as an electrolyte in certain types of batteries.
- Plating and Coatings: Employed in electroplating processes for metals.
- Ceramics and Glass Manufacturing: Acts as a coloring agent due to its vibrant color properties.
- Laboratory Reagent: Utilized in research settings for various
Studies on the interactions of lithium dichromate dihydrate with other compounds reveal its potential for catalyzing reactions due to its oxidizing nature. It has been examined for its effectiveness in various catalytic processes, including organic transformations and polymerizations. Additionally, its interactions with biological systems have highlighted its toxicity, leading researchers to explore safer alternatives for applications that require oxidizing agents .
Lithium dichromate dihydrate shares similarities with several other chromium-based compounds. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Oxidizing Properties | Biological Activity |
|---|---|---|---|
| Lithium Dichromate Dihydrate | Strong | Highly toxic | |
| Sodium Dichromate | Strong | Toxic | |
| Potassium Dichromate | Strong | Toxic | |
| Calcium Chromate | Moderate | Less toxic than others |
Lithium dichromate dihydrate is unique due to its specific hydration state and the presence of lithium ions, which can influence its solubility and reactivity compared to other dichromates. Its toxicity profile also sets it apart from some less harmful chromium compounds .








